![molecular formula C27H33Cl2N5O2 B611911 N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide CAS No. 1374311-17-7](/img/structure/B611911.png)
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YW3-56 is a PAD2/PAD4 inhibitor which significantly diminishes PAD activation by blocking LPS-induced pulmonary vascular leakage, alleviating acute lung injury, and improving survival in a mouse model of lethal LPS-induced endotoxemia.
Aplicaciones Científicas De Investigación
Biomarker Development
- Metabolites of naphthalene and its derivatives have been investigated as biomarkers for exposure to specific environmental pollutants, especially those related to traffic emissions and industrial sources. Studies have demonstrated the potential of using urinary metabolites like 1&2-amino-naphthalene and 1-hydroxy-pyrene as biomarkers for general vehicle-emitted pollutants, and 1-amino-pyrene specifically for diesel combustion emissions (Gong et al., 2015).
Cancer Research and Chemotherapy
- Naphthalene derivatives have been part of phase I and II clinical studies for their cytotoxic properties and potential in chemotherapy. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities with the compound , has been examined for its DNA-intercalating properties and the ability to inhibit topoisomerases I and II, crucial in cancer treatment (McCrystal et al., 1999).
Environmental and Occupational Health
- The study of naphthalene metabolites has been important in understanding occupational exposure to polycyclic aromatic hydrocarbons (PAHs), particularly in industries such as coke production and aluminium production. Naphthalene and its biomarkers are considered useful for assessing total-body exposure to PAHs due to their abundance and correlation with other PAHs in various industries (Rappaport et al., 2004).
Propiedades
Número CAS |
1374311-17-7 |
|---|---|
Nombre del producto |
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
Fórmula molecular |
C27H33Cl2N5O2 |
Peso molecular |
530.49 |
Nombre IUPAC |
N-[(2R)-5-[(1-Amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide Hydrochloride |
InChI |
InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m1./s1 |
Clave InChI |
DBGNVJZDXMWWQR-GJFSDDNBSA-N |
SMILES |
O=C(C1=CC=C2C=C(N(C)C)C=CC2=C1)N[C@H](CCC/N=C(N)/CCl)C(NCC3=CC=CC=C3)=O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
YW356; YW3 56; YW3-56 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



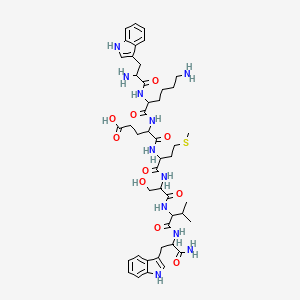
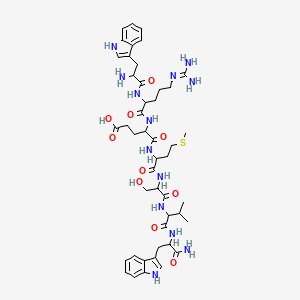
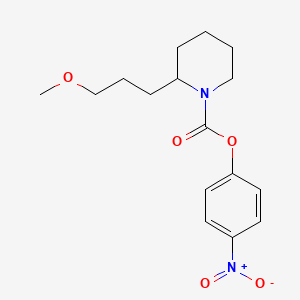
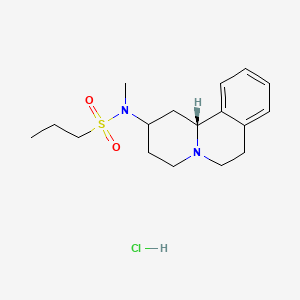
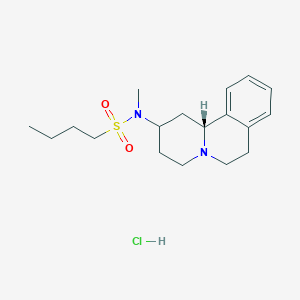
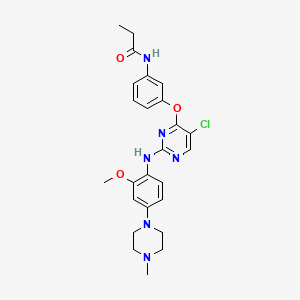
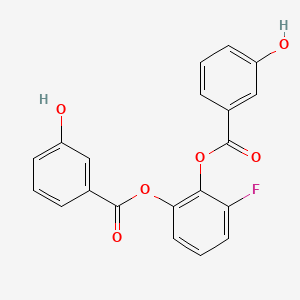

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
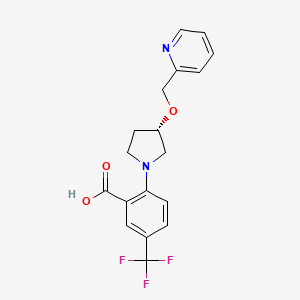
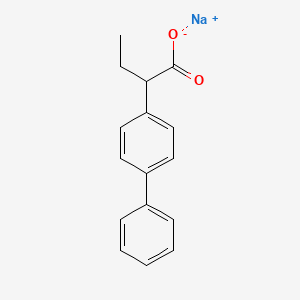
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)